The synthesis of Bunamiodyl typically involves several steps, utilizing advanced organic synthesis techniques. One notable method includes the phosphoramidite approach, which is commonly employed in nucleic acid chemistry but has been adapted for synthesizing various small molecules, including Bunamiodyl derivatives. This method consists of:
High-resolution mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of synthesized Bunamiodyl and its metabolites .
The synthesis process can involve various reagents such as acetonitrile, sodium hydroxide, and hydroxylamine hydrochloride, with careful monitoring of reaction conditions to optimize yield and purity. Analytical techniques like HPLC are crucial for assessing the quality of the synthesized product .
Bunamiodyl's molecular structure features a benzene ring attached to a carboxylic acid group, contributing to its chemical properties and biological activity. The precise molecular formula is C₉H₈O₂, with a molecular weight of approximately 152.16 g/mol.
The structural data can be elucidated through various spectroscopic methods:
Bunamiodyl is involved in several chemical reactions that are significant for its pharmacological applications. Key reactions include:
These reactions are typically monitored using chromatographic techniques to ensure product integrity .
The mechanism of action of Bunamiodyl primarily revolves around its interaction with specific biological targets related to intraocular pressure regulation. Although detailed mechanisms remain under investigation, it is hypothesized that Bunamiodyl may modulate pathways associated with ocular fluid dynamics.
Preliminary studies suggest that Bunamiodyl may act on receptors involved in aqueous humor production or drainage, potentially leading to reduced intraocular pressure in glaucoma patients . Further research is needed to elucidate the precise biochemical pathways involved.
Bunamiodyl exhibits several notable physical properties:
The chemical properties include:
Quantitative analyses using techniques such as UV-Vis spectroscopy can provide further insights into the absorption characteristics of Bunamiodyl across different wavelengths .
Bunamiodyl has potential applications in several scientific fields:
Bunamiodyl is classified as a triiodinated cinnamic acid derivative. Its molecular structure integrates three iodine atoms critical for X-ray attenuation, enabling gallbladder imaging. Key chemical characteristics include:
Table 1: Chemical Identifiers of Bunamiodyl
Identifier Type | Value |
---|---|
CAS Registry Number | 1233-53-0 |
UNII | IX9VVF69JR |
InChI Key | CWRBDUIQDIHWJZ-UHFFFAOYSA-N |
Synonyms | Buniodyl; Buniodyl; 3-Butyramido-α-ethyl-2,4,6-triiodocinnamic acid |
The compound’s structure features:
Bunamiodyl emerged in the late 1950s as part of efforts to develop safer oral cholecystographic agents. Prior agents like iodoalphionic acid faced limitations in imaging reliability and patient tolerance. Bunamiodyl’s advantages included:
Clinical studies initially highlighted its efficacy. A 1959 trial reported diagnostic success in >85% of patients with cholelithiasis, cementing its adoption as Orabilex [3]. By 1964, however, concerns about nephrotoxicity prompted regulatory reevaluation.
Table 2: Timeline of Bunamiodyl’s Clinical Use
Year | Event |
---|---|
1959 | Introduced as Orabilex for cholecystography |
1964 | First nephrotoxicity case reports published |
1965 | Withdrawn from major markets (US, Europe) |
Bunamiodyl was withdrawn globally in the mid-1960s after conclusive evidence linked it to severe kidney injury. Key factors driving its discontinuation:
The withdrawal underscored the importance of post-marketing surveillance in identifying delayed drug toxicities. Modern contrast agents now undergo rigorous renal safety profiling during development—a paradigm shift influenced partly by bunamiodyl’s legacy [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7